N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine
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Overview
Description
“N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine” is a complex organic compound that features a combination of functional groups, including an oxazole ring, a furan ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the sulfonyl group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides.
N-alkylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxygenated furans.
Reduction: Sulfides.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used to study biological pathways and enzyme functions.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which “N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-4-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine
- N-(sec-butyl)-4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine
Uniqueness
The presence of the 4-chlorophenyl group and the specific arrangement of functional groups in “N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine” may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-butan-2-yl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-3-11(2)19-16-17(20-15(24-16)14-5-4-10-23-14)25(21,22)13-8-6-12(18)7-9-13/h4-11,19H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGRRIEDRXLBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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